molecular formula C12H18NO+ B8065888 (2-Benzoylethyl)trimethylammonium

(2-Benzoylethyl)trimethylammonium

Cat. No. B8065888
M. Wt: 192.28 g/mol
InChI Key: NCTDMVAFTYBEOP-UHFFFAOYSA-N
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Description

(2-Benzoylethyl)trimethylammonium is a useful research compound. Its molecular formula is C12H18NO+ and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Benzoylethyl)trimethylammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Benzoylethyl)trimethylammonium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Choline Acetyltransferase (ChA)

    This compound, specifically in its chloride form, acts as a potent inhibitor of human placental ChA. It's noted for its rapid and slowly reversible inhibition, noncompetitive action with respect to ChA substrates, and selectivity in inhibiting ChA over other enzymes (Rowell, Chaturvedi, & Sastry, 1978).

  • Impact on Prostaglandin Release and Phospholipase A2 Activity

    Research indicates that this compound can significantly reduce prostaglandin release from placental explants. This effect suggests a potential inhibition of phospholipase A2 activity rather than an action on acetylcholine synthesis (Chen, King, Rook, & Brennecke, 1993).

  • Comparison with 1(2-Benzoylethyl)pyridinium Chloride

    A study comparing this compound with 1(2-Benzoylethyl)pyridinium chloride found that both are potent and selective inhibitors of ChA. The study also highlighted the potential of the latter for increased lipid solubility and stability (Choudhuri & Chaturvedi, 1991).

  • Role in Acetylcholine Synthesis and Release in Placenta

    The compound's ability to inhibit ChA can significantly depress the synthesis of acetylcholine in human placental tissue, without notably affecting acetylcholine release (Leventer, Rowell, & Clark, 1982).

  • DNA-Binding Properties

    Some studies have investigated the DNA-binding properties of compounds structurally related to (2-Benzoylethyl)trimethylammonium. These studies offer insights into the interactions of such compounds with double-stranded DNA, which could have implications in biochemical and pharmaceutical research (Pawlica et al., 2009).

  • Effect on Amino Acid Uptake in Human Placental Villi

    It has been shown to inhibit the uptake of amino acids by human placental villi, suggesting a link between acetylcholine synthesis and amino acid transport (Rowell & Sastry, 1981).

  • Use in Surface Modification and Polymerization Processes

    The compound's derivatives have been used in various chemical processes, such as surface modification of polymers and as initiators in polymerization, indicating its versatility in material science (Witos et al., 2013).

  • Bladder Cancer Therapy

    Derivatives of this compound have been explored for their potential in drug delivery, specifically for bladder cancer therapy. This application highlights its relevance in the field of nanomedicine and targeted drug delivery (Jin et al., 2016).

properties

IUPAC Name

trimethyl-(3-oxo-3-phenylpropyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTDMVAFTYBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5724-15-2 (iodide), 67190-44-7 (chloride)
Record name (2-Benzoylethyl)trimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00179240
Record name (2-Benzoylethyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzoylethyl)trimethylammonium

CAS RN

24472-88-6
Record name (2-Benzoylethyl)trimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Benzoylethyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.